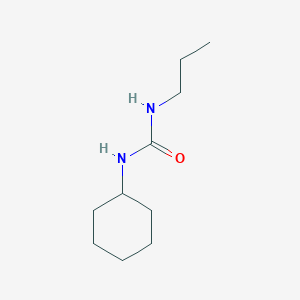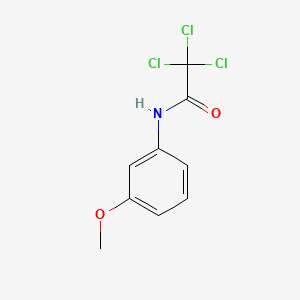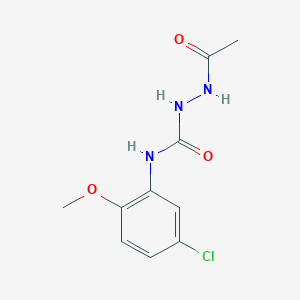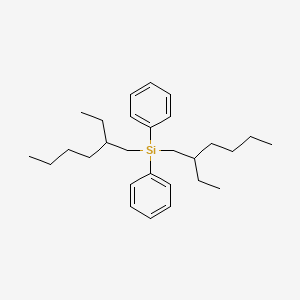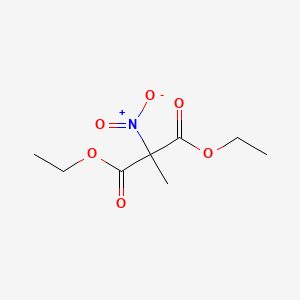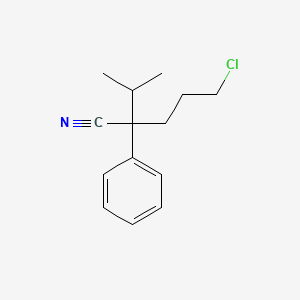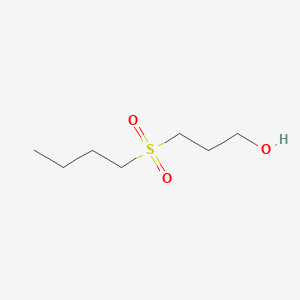
3-(Butylsulfonyl)propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Butylsulfonyl)propanol is an organic compound with the molecular formula C7H16O3S. It is a sulfone derivative, characterized by the presence of a butylsulfonyl group attached to a propanol backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylsulfonyl)propanol typically involves the reaction of 3-chloropropanol with butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the butylsulfonyl group. The reaction conditions generally include:
Solvent: Dichloromethane or another non-polar solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
化学反応の分析
Types of Reactions
3-(Butylsulfonyl)propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding sulfone.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted propanol derivatives.
科学的研究の応用
3-(Butylsulfonyl)propanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Butylsulfonyl)propanol involves its interaction with specific molecular targets. The sulfonyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The hydroxyl group can also engage in hydrogen bonding, affecting the compound’s solubility and reactivity.
類似化合物との比較
Similar Compounds
- 3-(Methylsulfonyl)propanol
- 3-(Ethylsulfonyl)propanol
- 3-(Propylsulfonyl)propanol
Comparison
3-(Butylsulfonyl)propanol is unique due to its longer butyl chain, which can influence its physical properties such as solubility and boiling point. Compared to its shorter-chain analogs, it may exhibit different reactivity and binding characteristics, making it suitable for specific applications.
特性
CAS番号 |
82811-18-5 |
|---|---|
分子式 |
C7H16O3S |
分子量 |
180.27 g/mol |
IUPAC名 |
3-butylsulfonylpropan-1-ol |
InChI |
InChI=1S/C7H16O3S/c1-2-3-6-11(9,10)7-4-5-8/h8H,2-7H2,1H3 |
InChIキー |
VECDOADWWZLTHR-UHFFFAOYSA-N |
正規SMILES |
CCCCS(=O)(=O)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



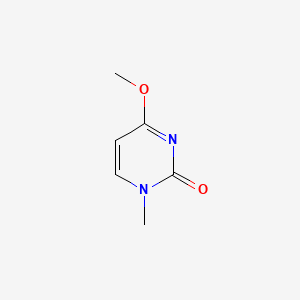
![Benzo[1,3]dioxol-5-ylmethyl N-(2-chloro-4-nitro-phenyl)carbamate](/img/structure/B11956776.png)
